REACTION_CXSMILES
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[CH2:1]([O:8][C:9]1[C:18]2[C:17](=O)[O:16]C(C)(C)[O:14][C:13]=2[CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C>ClCCl.C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]([OH:14])[C:18]=1[CH:17]=[O:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
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5-(benzyloxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
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Quantity
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4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=CC=2OC(OC(C21)=O)(C)C
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was then stirred at −78° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
added dropwise over 20 min
|
Duration
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20 min
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched by the careful addition of methanol (5 mL)
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Type
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ADDITION
|
Details
|
added dropwise over 15 min
|
Duration
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15 min
|
Type
|
ADDITION
|
Details
|
added dropwise over 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
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Type
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ADDITION
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Details
|
an additional 80 mL of 4N hydrochloric acid was added over 10 min
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Duration
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10 min
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Type
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STIRRING
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Details
|
the mixture was stirred vigorously at 22° C. for 4 h
|
Duration
|
4 h
|
Type
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ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (200 mL)
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was chromatographed on silica gel (4×10 cm, elution toluene)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=O)C(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |